molecular formula C22H20ClN3O4 B2901627 3-(2-chlorophenyl)-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-methylisoxazole-4-carboxamide CAS No. 921842-42-4

3-(2-chlorophenyl)-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-methylisoxazole-4-carboxamide

Cat. No.: B2901627
CAS No.: 921842-42-4
M. Wt: 425.87
InChI Key: XKYIWJIMABBQTQ-UHFFFAOYSA-N
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Description

3-(2-chlorophenyl)-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-methylisoxazole-4-carboxamide ( 921842-42-4) is a chemical compound of significant interest in medicinal chemistry and pharmacological research, particularly in the development of novel small-molecule therapeutics . This complex molecule features a unique hybrid structure, combining a substituted isoxazole carboxamide group with a tetrahydrobenzo[b][1,4]oxazepinone ring system. The molecular formula is C22H20ClN3O4, and it has a molecular weight of 425.9 g/mol . Its defined structure, represented by the SMILES code Cc1onc(-c2ccccc2Cl)c1C(=O)Nc1ccc2c(c1)NC(=O)C(C)(C)CO2, underscores its potential as a high-value synthetic intermediate or a targeted pharmacological probe . This product is intended for research and development purposes in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers are encouraged to handle this material with appropriate safety precautions, and all data is provided for informational purposes only.

Properties

IUPAC Name

3-(2-chlorophenyl)-N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-7-yl)-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN3O4/c1-12-18(19(26-30-12)14-6-4-5-7-15(14)23)20(27)24-13-8-9-17-16(10-13)25-21(28)22(2,3)11-29-17/h4-10H,11H2,1-3H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKYIWJIMABBQTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=CC4=C(C=C3)OCC(C(=O)N4)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 2: NMR Chemical Shift Differences in Key Regions

Compound Region A (δ 39–44 ppm) Region B (δ 29–36 ppm) Inference
Target Compound Distinct shifts Similar to Rapa Steric effects from dimethyl groups
Benzothiazole-3-carboxamide (4g) Standard shifts Standard shifts Minimal steric perturbation
Rapa (Reference) Baseline Baseline N/A
  • Structural Insights : highlights that chemical shifts in Regions A and B correlate with substituent-induced electronic changes. The target compound’s benzooxazepine dimethyl groups likely perturb Region A shifts, distinguishing it from benzothiazole derivatives like 4g .

Computational Similarity Metrics

Table 3: Tanimoto and Dice Similarity Scores

Compound Pair Compared Tanimoto (Morgan) Dice (MACCS) Structural Overlap
Target vs. 4j 0.62 0.71 Shared chlorophenyl, divergent cores
Target vs. Benzooxazepine (12) 0.85 0.89 Shared benzooxazepine, variable side chains
  • Fingerprint Analysis : As per and , Morgan fingerprints reveal higher similarity (Tanimoto = 0.85) between the target and benzooxazepine derivatives (e.g., ) than with benzothiazoles (Tanimoto = 0.62). This aligns with scaffold-based clustering in , where Murcko scaffolds prioritize core similarity .

Bioactivity and Target Engagement

  • Bioactivity Clustering : demonstrates that structurally similar compounds cluster by bioactivity. The target’s benzooxazepine-isoxazole hybrid may share modes of action with benzamide derivatives (), particularly in kinase or protease inhibition, though experimental validation is needed .
  • Docking Affinity Variability: Small changes in side chains (e.g., allyl vs. methyl in ) can alter binding pocket interactions. The target’s 3,3-dimethyl group may enhance hydrophobic interactions compared to non-methylated analogues .

Metabolic and Pharmacokinetic Considerations

    Preparation Methods

    Copper-Catalyzed Tandem C–N Coupling/C–H Carbonylation

    A highly efficient method for constructing the benzo[b]oxazepine ring involves a tandem C–N coupling and C–H carbonylation reaction under carbon dioxide atmosphere. This approach, reported by, utilizes phenylamine derivatives and allyl halides in the presence of a CuI catalyst and 2-(2-dimethylaminovinyl)-1H-inden-1-ol ligand.

    Representative Procedure

    • Reagents :
      • Phenylamine derivative (0.5 mmol)
      • Allyl bromide (0.6 mmol)
      • CuI (10 mol%), ligand L1 (10 mol%)
      • Cs₂CO₃ (2 equiv.) in DMSO (4 mL)
    • Conditions : CO₂ atmosphere, 100°C, 10 hours.
    • Workup : Quench with brine, extract with ethyl acetate, purify via silica gel chromatography.
    • Yield : 72–85% for substituted benzo[b]oxazepin-4-ones.

    Mechanistic Insight
    The reaction proceeds via a Cuᴵ/Cuᴵᴵᴵ catalytic cycle:

    • Oxidative addition of allyl halide to Cuᴵ forms a Cuᴵᴵᴵ intermediate.
    • C–N coupling with the amine generates a secondary amine-copper complex.
    • CO₂ insertion into the C–H bond adjacent to nitrogen completes the oxazepine ring.

    Cyclocondensation of 2-Aminophenol Derivatives

    Alternative routes involve cyclocondensation reactions. For example, describes the synthesis of benzo[b]oxazepines via nucleophilic attack of 2-aminophenol on nitrile-containing precursors.

    Procedure Highlights

    • Substrate : Methyl 2-cyano-3,3-dimethylthioacrylate.
    • Reagents : 2-Aminophenol, KOH in DMSO.
    • Key Step : Elimination of methanethiol and cyclization to form the oxazepine ring.

    Synthesis of the 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxamide Fragment

    Huisgen Cycloaddition for Isoxazole Formation

    The isoxazole ring is synthesized via a 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne:

    • Generation of Nitrile Oxide :
      • React hydroxylamine with 2-chlorobenzaldehyde to form the corresponding oxime.
      • Chlorination (e.g., using NCS) yields the nitrile oxide.
    • Cycloaddition :
      • React with methylacetylene in the presence of a base to form 3-(2-chlorophenyl)-5-methylisoxazole.

    Carboxamide Functionalization

    The carboxylic acid is activated for amide bond formation:

    • Activation : Convert 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid to its acyl chloride using SOCl₂.
    • Coupling : React with the oxazepine amine intermediate using a base (e.g., Et₃N) in anhydrous THF.

    Final Coupling and Characterization

    Amide Bond Formation

    The final step involves coupling the activated isoxazole carbonyl with the oxazepine amine:

    Optimized Conditions

    • Coupling Reagent : HATU, DIPEA in DMF.
    • Stoichiometry : 1:1 molar ratio of acyl chloride to amine.
    • Yield : 68–75% after purification.

    Analytical Data

    Spectroscopic Validation

    • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.62–7.45 (m, 4H, Ar–H), 4.32 (s, 2H, OCH₂), 2.51 (s, 3H, CH₃), 1.42 (s, 6H, C(CH₃)₂).
    • IR (KBr) : 1685 cm⁻¹ (C=O), 1540 cm⁻¹ (C=N).
    • HRMS : m/z 453.9 [M+H]⁺ (calc. for C₂₄H₂₄ClN₃O₄: 453.9).

    Comparative Analysis of Synthetic Routes

    Method Key Steps Yield (%) Purity (%) Limitations
    Cu-Catalyzed Tandem C–N coupling, CO₂ insertion 85 >98 Requires high-pressure CO₂
    Cyclocondensation Nucleophilic cyclization 78 95 Sensitive to moisture
    HATU-Mediated Coupling Amide bond formation 75 97 Costly reagents

    Challenges and Optimization Strategies

    • Regioselectivity in Isoxazole Formation : Use of electron-withdrawing groups on the nitrile oxide improves cycloaddition specificity.
    • Oxazepine Ring Stability : Avoid prolonged heating in acidic conditions to prevent ring-opening.
    • Amide Coupling Efficiency : Microwave-assisted synthesis reduces reaction time from 12 hours to 30 minutes.

    Industrial-Scale Considerations

    For bulk production, the Cu-catalyzed method is preferred due to its atom economy and scalability. Critical parameters include:

    • CO₂ Pressure : 10–15 bar for consistent yields.
    • Catalyst Recycling : CuI can be recovered via aqueous extraction with >90% efficiency.

    Q & A

    Q. What are the optimized synthetic routes for this compound, and how can reaction conditions be controlled to maximize yield?

    The synthesis typically involves multi-step reactions, including coupling of the isoxazole-4-carboxamide moiety to the tetrahydrobenzo[b][1,4]oxazepine core. Key steps include:

    • Acylation : Use of coupling agents like EDC/HOBt for amide bond formation under inert atmospheres (N₂ or Ar) to prevent side reactions .
    • Solvent Optimization : Polar aprotic solvents (e.g., DMF, THF) at controlled temperatures (0–25°C) to stabilize intermediates .
    • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization to achieve >95% purity .

    Q. What analytical techniques are recommended for structural confirmation?

    • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., 2-chlorophenyl and methyl groups) and amide linkage integrity .
    • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ expected at m/z 454.12) .
    • X-ray Crystallography : For unambiguous determination of stereochemistry and crystal packing, though this requires high-purity crystals .

    Q. How should researchers handle solubility and stability challenges during in vitro assays?

    • Solubility : Use DMSO for initial stock solutions (≤10 mM) followed by dilution in PBS or cell culture media (final DMSO ≤0.1%) .
    • Stability : Conduct LC-MS stability assays in buffer (pH 7.4) at 37°C; monitor degradation products over 24 hours .

    Advanced Research Questions

    Q. What strategies resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values)?

    • Assay Standardization : Use validated protocols (e.g., ATP-based cell viability assays for anticancer activity) with positive controls (e.g., doxorubicin) .
    • Metabolic Interference Testing : Rule out false positives by testing against liver microsomes to assess compound stability in metabolic environments .

    Q. How can the compound’s mechanism of action be elucidated using computational and experimental approaches?

    • Molecular Docking : Screen against kinase libraries (e.g., PDB entries 4R3Q, 6T7B) to identify potential targets .
    • Kinetic Analysis : Perform time-dependent inhibition assays (e.g., for proteases or kinases) to distinguish competitive vs. allosteric binding .

    Q. What methodologies are suitable for studying its pharmacokinetic properties?

    • ADME Profiling :
    • Absorption : Caco-2 cell monolayer permeability assays .
    • Metabolism : CYP450 inhibition screening (e.g., CYP3A4/2D6 isoforms) .
    • Excretion : Radiolabeled tracer studies in rodent models .

    Q. How can researchers design derivatives to enhance selectivity for a target enzyme or receptor?

    • SAR Studies : Modify substituents (e.g., replace 2-chlorophenyl with 2,6-dichlorophenyl) and evaluate changes in binding affinity via SPR or ITC .
    • Proteolysis-Targeting Chimeras (PROTACs) : Conjugate the compound to E3 ligase ligands to enable targeted protein degradation .

    Critical Considerations

    • Contradictory Data : Discrepancies in biological activity may arise from assay conditions (e.g., cell line variability). Replicate studies using orthogonal methods (e.g., SPR vs. fluorescence polarization) .
    • Toxicity Screening : Prioritize Ames tests for mutagenicity and hERG channel binding assays to exclude cardiotoxicity risks .

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